Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460382
InChI: InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9;/h9,12H,4-8H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)CC1CCCNC1.Cl
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75 g/mol

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride

CAS No.:

Cat. No.: VC13460382

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(piperidin-3-yl)acetate hydrochloride -

Specification

Molecular Formula C11H22ClNO2
Molecular Weight 235.75 g/mol
IUPAC Name tert-butyl 2-piperidin-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9;/h9,12H,4-8H2,1-3H3;1H
Standard InChI Key GPIYJSZTKINSPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC1CCCNC1.Cl
Canonical SMILES CC(C)(C)OC(=O)CC1CCCNC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocyclic amine) substituted at the 3-position with an acetoxy group, which is further esterified with a tert-butyl moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents . Key structural attributes include:

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (e.g., methanol, DMF)
LogP (Partition Coefficient)1.425 (indicative of moderate lipophilicity)

Synthesis Methods

Industrial and Laboratory Routes

The synthesis typically involves a two-step process:

  • Alkylation of 3-Piperidinol:

    • Reaction of tert-butyl bromoacetate with 3-piperidinol in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in acetonitrile or dichloromethane under reflux.

    • Mechanism: Nucleophilic substitution (SN2) at the bromine atom, yielding tert-butyl 2-(piperidin-3-yl)acetate.

  • Salt Formation:

    • Treatment with hydrochloric acid to form the hydrochloride salt, enhancing crystallinity and stability .

Optimization Strategies

  • Continuous Flow Reactors: Industrial-scale production employs flow chemistry to improve yield (≥85%) and reduce reaction times.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s piperidine core and ester functionality make it a critical building block for:

  • GPR119 Modulators: Used in antidiabetic agents targeting G protein-coupled receptors .

  • Bromodomain Inhibitors: Serves as a precursor in cancer therapeutics (e.g., BRD4 inhibitors) .

Biological Activity

  • Enzyme Inhibition: Demonstrates affinity for poly(ADP-ribose) polymerase (PARP), relevant in BRCA-deficient cancer therapies.

  • Neuropharmacology: Modulates neurotransmitter receptors, suggesting potential in anxiety and depression treatment.

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, goggles
StorageTightly sealed, dry environment (<25°C)
DisposalIncineration at approved facilities

Research Advancements and Future Directions

Recent Studies

  • Anticancer Potential: Preclinical trials highlight its role in PARP inhibition, enhancing chemotherapy efficacy in ovarian and breast cancers .

  • Stereoselective Synthesis: Advances in asymmetric catalysis aim to produce enantiopure forms for targeted drug delivery.

Challenges and Opportunities

  • Scalability: Optimizing continuous manufacturing to meet API demand.

  • Toxicity Profiling: Long-term in vivo studies are needed to assess organ-specific risks .

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